Lithium ethoxide

Übersicht

Beschreibung

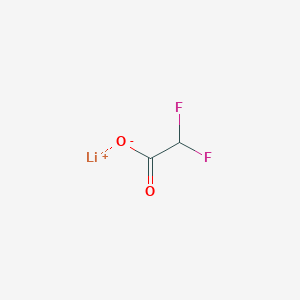

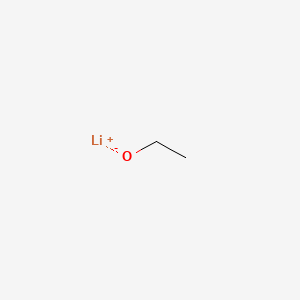

Lithium ethoxide, also known as lithium ethanolate or lithium ethylate, is an organometallic compound with the chemical formula CH₃CH₂OLi. It is a white crystalline substance that is widely used in various chemical processes and industrial applications. This compound is known for its reactivity and is commonly used as a strong base in organic synthesis.

Wirkmechanismus

Target of Action

Lithium ethoxide, an organometallic compound, is primarily used as a precursor to fabricate lithium-ion batteries . It targets the cathode materials in these batteries .

Mode of Action

This compound interacts with its target, the cathode materials, by forming a chemically inert, Li-ion conducting, and electronically insulating coating . This coating helps to avoid unwanted reactions between the solid-state electrolyte and the cathode in all-solid-state batteries .

Biochemical Pathways

It is known that lithium, in general, inhibits enzymes that have magnesium as a co-factor . This includes the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) and inositol monophosphatase . These enzymes play crucial roles in various biochemical pathways, including the phosphatidylinositol signaling pathway .

Pharmacokinetics

The clearance of lithium could be predicted from renal function and body size of patients .

Result of Action

The result of this compound’s action is the formation of a protective coating on the cathode materials of lithium-ion batteries . This coating enhances the surface stability of the cathode materials and prevents unwanted reactions with the solid-state electrolyte .

Action Environment

The action of this compound is influenced by the environment within the lithium-ion battery. The formation of the protective coating is crucial for the stability and efficacy of the battery . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium ethoxide can be synthesized by reacting metallic lithium with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as follows: [ 2Li + 2C_2H_5OH \rightarrow 2C_2H_5OLi + H_2 ] In this reaction, lithium metal reacts with ethanol to form this compound and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving lithium metal in ethanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The resulting this compound is then purified and dried to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Lithium ethoxide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form lithium acetate and water.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: this compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions:

Oxidation: this compound reacts with oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: It can reduce certain organic compounds in the presence of appropriate catalysts.

Substitution: this compound can react with alkyl halides to form ethers.

Major Products Formed:

Oxidation: Lithium acetate and water.

Reduction: Reduced organic compounds.

Substitution: Ethers and other substituted products.

Wissenschaftliche Forschungsanwendungen

Lithium ethoxide has a wide range of applications in scientific research and industry:

Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: this compound is used in the preparation of various biological compounds and reagents.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Vergleich Mit ähnlichen Verbindungen

Lithium ethoxide is part of a family of lithium alkoxides, which include:

- Lithium methoxide (CH₃OLi)

- Lithium propoxide (C₃H₇OLi)

- Lithium butoxide (C₄H₉OLi)

Comparison:

- Reactivity: this compound is more reactive than lithium methoxide due to the presence of the ethyl group, which makes it a stronger base.

- Solubility: this compound is less soluble in nonpolar solvents compared to lithium methoxide.

- Applications: While all lithium alkoxides are used as strong bases, this compound is particularly favored in the synthesis of lithium-ion battery materials due to its specific properties .

This compound stands out due to its unique combination of reactivity, solubility, and suitability for specific industrial applications, making it a valuable compound in both research and industry.

Eigenschaften

IUPAC Name |

lithium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVCGYPLLBEUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiC2H5O, C2H5LiO | |

| Record name | lithium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635377 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-07-0 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium ethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lithium ethoxide?

A1: this compound has the molecular formula C2H5LiO and a molecular weight of 58.05 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting lithium metal with ethanol. The reaction is typically carried out in an inert atmosphere to prevent the decomposition of this compound by moisture. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study this compound. For instance, 1H NMR spectroscopy has been used to investigate the formation of this compound in solutions containing lithium tert-butoxide and titanium(iv) isopropoxide. [, ]

Q4: Is this compound stable under ambient conditions?

A4: this compound is highly reactive with moisture and air, readily decomposing upon exposure. Therefore, it needs to be handled and stored under inert conditions, typically using a dry, oxygen-free environment.

Q5: Are there any studies on improving the stability of this compound?

A5: While specific stability enhancement strategies for this compound are not extensively discussed in the provided research, its use in solutions and immediate application in reactions are common practices to minimize degradation.

Q6: What are some notable catalytic applications of this compound?

A6: this compound serves as a catalyst in various organic reactions. For example, it catalyzes the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from 3-hydroxy-3-methyl-2-butanone and malononitrile. [] It also plays a catalytic role in the dimerization or cyclization of benzylic hydrocarbons via C-H bond activation. []

Q7: How does this compound promote the formation of network polysilanes?

A7: this compound acts as a catalyst in the disproportionation reaction of alkoxydisilanes, leading to the formation of network polysilanes. [, ]

Q8: Can this compound be used to prepare lithium niobate materials?

A8: Yes, this compound is a crucial precursor in the sol-gel synthesis of lithium niobate (LiNbO3). It reacts with niobium ethoxide to form a bimetallic alkoxide, which upon hydrolysis and heat treatment, yields LiNbO3. [, , , ]

Q9: What is the role of this compound in the preparation of LiTa3O8?

A9: Similar to its role in LiNbO3 synthesis, this compound is a starting material in both the sol-gel and solid-state reaction methods for preparing lithium tantalate (LiTa3O8). [, ]

Q10: Does this compound have a role in lithium-ion battery technologies?

A10: While not directly used as an electrolyte component, this compound is identified as a potential component of the solid electrolyte interphase (SEI) layer formed on the electrodes of lithium-ion batteries. [, ]

Q11: How does the presence of this compound impact the SEI in lithium-ion batteries?

A11: The formation and composition of the SEI are complex and influenced by various factors. The presence of this compound in the SEI might affect its properties, but more research is needed to understand its precise role. [, ]

Q12: Have computational methods been employed to study this compound?

A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of reactions involving this compound, such as its catalytic role in the synthesis of furan derivatives. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)